molecular formula C3H5BrOS B8518149 S-methyl bromoethanethioate CAS No. 88925-11-5

S-methyl bromoethanethioate

Cat. No.: B8518149
CAS No.: 88925-11-5
M. Wt: 169.04 g/mol
InChI Key: QQIWRDRQNJIOKB-UHFFFAOYSA-N
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Description

S-Methyl bromoethanethioate (C₃H₅BrOS) is a brominated thioester with the structural formula BrCH₂C(O)SCH₃. The presence of bromine distinguishes it from simpler thioesters like S-methyl thioacetate (C₃H₆OS) . Bromine’s electronegativity and size likely enhance its reactivity, making it useful in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

CAS No.

88925-11-5

Molecular Formula

C3H5BrOS

Molecular Weight

169.04 g/mol

IUPAC Name

S-methyl 2-bromoethanethioate

InChI

InChI=1S/C3H5BrOS/c1-6-3(5)2-4/h2H2,1H3

InChI Key

QQIWRDRQNJIOKB-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)CBr

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution (SN2)

The bromine atom in S-methyl bromoethanethioate acts as a good leaving group, enabling SN2 reactions. The carbonyl carbon is electrophilic, facilitating nucleophilic attack. For example:

  • Mechanism : A nucleophile (e.g., hydroxide or amine) attacks the carbonyl carbon, displacing bromide in a backside mechanism .

  • Kinetics : Second-order kinetics are observed, dependent on both substrate and nucleophile concentrations.

Radical-Mediated Reactions

In radical conditions (e.g., with TBHP), this compound undergoes homolytic cleavage of the C–Br bond, generating a bromine radical. This radical can participate in cyclization or coupling reactions, though yields are often moderate .

Reaction Type Key Features
SN2 substitutionSecond-order kinetics, backside attack
Radical-mediatedHomolytic cleavage, cyclization

Thermodynamic Stability

The thioester group provides stability to the molecule, though competing elimination pathways (e.g., formation of α,β-unsaturated thioesters) may occur under basic conditions .

Analytical Techniques

This compound is characterized using:

  • NMR spectroscopy : ¹H and ¹³C NMR provide structural confirmation, with shifts indicative of the thioester and bromine environments .

  • GC-MS : Used to confirm purity and molecular weight (169.04 g/mol) .

Technique Key Observations
¹H NMRPeaks for methyl (δ 2.27 ppm), carbonyl (δ 4.41 ppm)
GC-MSMolecular ion at m/z 169.04

Comparison with Similar Compounds

Table 1: Comparative Properties of S-Methyl Thioesters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C, estimated) Key Functional Groups
This compound C₃H₅BrOS 169.04 Not reported ~150–160* Thioester, Bromoalkyl
S-Methyl thioacetate C₃H₆OS 90.14 1534-08-3 95–97 Thioester, Methyl
S-Methyl butanethioate C₅H₁₀OS 118.19 Not reported ~130–140* Thioester, Butyl
S-Methyl cysteine sulfoxide C₄H₉NO₂S 135.18 Not reported Decomposes Sulfoxide, Amino acid

*Estimated based on molecular weight and analogous compounds.

Reactivity and Chemical Behavior

  • This compound : Bromine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This property is advantageous in alkylation or acylation reactions.
  • S-Methyl thioacetate : Simpler structure with lower molecular weight; commonly used in flavor chemistry due to volatility and sulfurous aroma .
  • S-Methyl butanethioate : Longer alkyl chain increases hydrophobicity, making it prevalent in cheese flavor profiles alongside dimethyl disulfides .

Research Findings and Mechanistic Insights

  • Flavor chemistry: S-Methyl thioesters like S-methyl butanethioate contribute to cheese flavors by interacting with Actinobacteria, highlighting structure-dependent microbial interactions .
  • Agricultural applications : Sulfur-containing compounds like S-methyl cysteine sulfoxide break bud dormancy, emphasizing sulfur’s versatility in biological systems .

Q & A

Q. What are the recommended methods for synthesizing S-methyl bromoethanethioate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves reacting bromoethanethiol with methylating agents (e.g., methyl iodide) under inert conditions. Key steps include:
  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Reaction Conditions : Maintain a temperature of 0–5°C to control exothermic reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by vacuum distillation.
  • Characterization : Confirm purity and structure via 1H^1H-NMR (δ ~2.1 ppm for S-CH3_3), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies methyl and bromoethyl groups; 13C^{13}C-NMR confirms carbonyl (C=O) and sulfur-bound carbons.
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., m/z 182.96 for C3 _3H5 _5BrOS).
  • Infrared Spectroscopy (IR) : Detect C=O stretching (~1680 cm1 ^{-1}) and C-Br vibrations (~550 cm1 ^{-1}).
    Cross-validate results with NIST Chemistry WebBook data for analogous thioesters .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :
  • Storage Conditions : Store in amber vials at –20°C under nitrogen to avoid light-induced decomposition and hydrolysis.
  • Stability Monitoring : Perform periodic GC-MS analysis to detect degradation products (e.g., bromoethanethiol or methyl thioethers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound across studies?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (solvent purity, temperature, molar ratios).
  • Meta-Analysis : Systematically compare variables (e.g., catalyst use, reaction time) across studies using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
  • Statistical Validation : Apply ANOVA to assess yield variability between methodologies .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies and Fukui indices to identify electrophilic sites.
  • Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
    Validate predictions with kinetic studies (e.g., monitoring SN2^2 rates via 1H^1H-NMR) .

Q. What strategies optimize the scalability of this compound synthesis without yield compromise?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry, catalyst loading).
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy for real-time reaction progress tracking .

Q. How can mechanistic studies elucidate degradation pathways of this compound under acidic conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to HCl (0.1–1 M) at 40°C and analyze products via GC-MS.
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydrolysis intermediates.
  • Degradation Pathway Modeling : Propose pathways based on detected intermediates (e.g., thioacids or disulfides) and validate with computational thermodynamics .

Data Analysis and Validation

Q. How can researchers ensure analytical accuracy when detecting trace impurities in this compound?

  • Methodological Answer :
  • Limit of Detection (LOD) Calibration : Use spiked samples to establish detection thresholds for GC-MS or HPLC.
  • Cross-Validation : Compare results with orthogonal methods (e.g., NMR vs. LC-MS).
  • Reference Standards : Synthesize or procure certified impurities (e.g., bromoethanethiol) for retention time matching .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer :
  • Logistic Regression : Model binary outcomes (e.g., cell viability) against concentration gradients.
  • Benchmark Dose (BMD) Analysis : Estimate threshold toxicity levels using EPA-approved software (e.g., BMDS).
  • Uncertainty Quantification : Apply Monte Carlo simulations to account for variability in biological replicates .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in electrophilic reaction setups?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Engineering Controls : Perform reactions in fume hoods with scrubbers to capture volatile brominated byproducts.
  • Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal via certified hazardous waste programs .

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